N-(4-bromophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide” is a synthetic organic compound that features a bromophenyl group, a pyrimidinyl group, and a sulfanylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the bromophenyl intermediate: This can be achieved by bromination of aniline derivatives.
Synthesis of the pyrimidinyl intermediate: This involves the construction of the pyrimidine ring, often through cyclization reactions.
Coupling reactions: The bromophenyl and pyrimidinyl intermediates are coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-bromophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(4-bromophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide
- N-(4-fluorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
“N-(4-bromophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide” is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom can also affect the compound’s physical properties, such as solubility and stability.
Properties
Molecular Formula |
C14H14BrN3O3S |
---|---|
Molecular Weight |
384.25 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C14H14BrN3O3S/c1-21-7-11-6-12(19)18-14(17-11)22-8-13(20)16-10-4-2-9(15)3-5-10/h2-6H,7-8H2,1H3,(H,16,20)(H,17,18,19) |
InChI Key |
JPPRFZGLHRNQIG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.